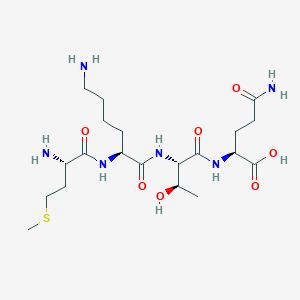![molecular formula C10H11N3O2 B12624792 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol CAS No. 920512-42-1](/img/structure/B12624792.png)
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol est un composé organique qui possède à la fois un groupe amine et un cycle oxazole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol implique généralement la réaction du 2-amino-5-bromométhylphénol avec la 1,2-oxazole-5-amine dans des conditions spécifiques. La réaction est généralement réalisée en présence d'une base telle que le carbonate de potassium dans un solvant polaire comme le diméthylformamide (DMF) à des températures élevées .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques de ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction pour maximiser le rendement et la pureté, ainsi que la mise en œuvre de techniques de flux continu pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol peut subir différents types de réactions chimiques, notamment :
Oxydation : Le groupe amine peut être oxydé pour former des dérivés nitro.
Réduction : Le cycle oxazole peut être réduit dans des conditions spécifiques.
Substitution : Le groupe hydroxyle phénolique peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.
Principaux produits
Oxydation : Dérivés nitro du composé.
Réduction : Dérivés oxazole réduits.
Substitution : Dérivés phénoliques alkylés ou acylés.
Applications de la recherche scientifique
Le 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son potentiel comme sonde biochimique en raison de sa structure unique.
Industrie : Utilisé dans le développement de matériaux avancés présentant des propriétés électroniques ou optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol implique son interaction avec des cibles moléculaires spécifiques. Le cycle oxazole peut interagir avec des enzymes ou des récepteurs, inhibant potentiellement leur activité. Le groupe amine peut former des liaisons hydrogène avec des molécules biologiques, améliorant son affinité de liaison et sa spécificité .
Applications De Recherche Scientifique
2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés du 2-amino-1,3,4-oxadiazole : Ces composés partagent une structure de cycle oxazole similaire et présentent des activités biologiques comparables.
Dérivés de l'imidazole : Connus pour leur large gamme de propriétés chimiques et biologiques, y compris les activités antimicrobiennes et anticancéreuses.
Unicité
Le 2-Amino-5-{[(1,2-oxazol-5-yl)amino]methyl}phénol est unique en raison de sa combinaison spécifique d'un groupe amine et d'un cycle oxazole, qui confère une réactivité chimique et une activité biologique distinctes. Cela en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
920512-42-1 |
|---|---|
Formule moléculaire |
C10H11N3O2 |
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
2-amino-5-[(1,2-oxazol-5-ylamino)methyl]phenol |
InChI |
InChI=1S/C10H11N3O2/c11-8-2-1-7(5-9(8)14)6-12-10-3-4-13-15-10/h1-5,12,14H,6,11H2 |
Clé InChI |
JQIBUMOEHLQCFU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNC2=CC=NO2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



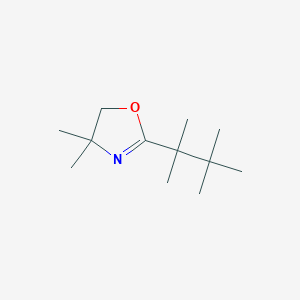
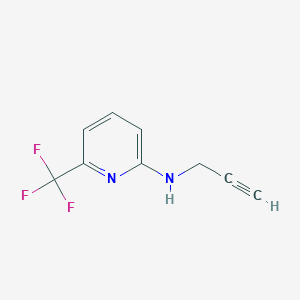
![(1R)-4'-Fluoro-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12624721.png)
![5-Methoxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12624727.png)
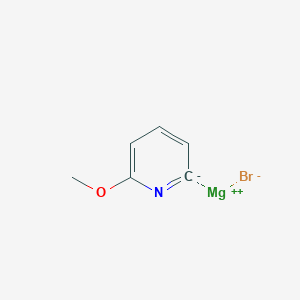
![5-[(3-Chlorophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12624735.png)
![2-Amino-8-ethyl-4-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B12624737.png)
![{1-[4-(Methanesulfonyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B12624744.png)
![3-[5-(2,5-dichlorophenyl)furan-2-yl]-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12624754.png)
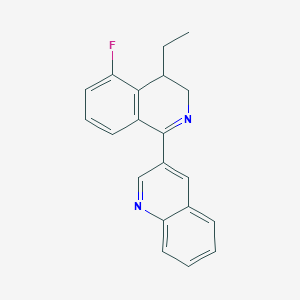
![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
